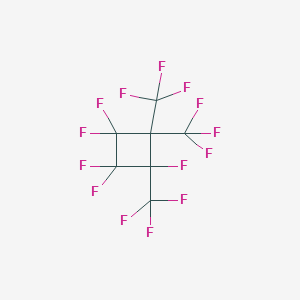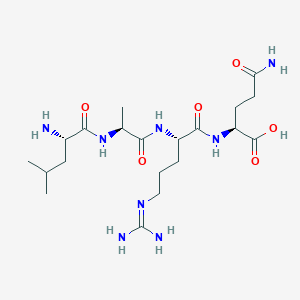![molecular formula C14H18N2O6 B12570934 5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde CAS No. 334025-85-3](/img/structure/B12570934.png)
5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde is a chemical compound with the molecular formula C13H17NO5 It is characterized by the presence of a methoxy group, a morpholine ring, and a nitrobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxy-2-nitrobenzaldehyde and 2-(morpholin-4-yl)ethanol.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Procedure: The 5-methoxy-2-nitrobenzaldehyde is dissolved in ethanol, and 2-(morpholin-4-yl)ethanol is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Reduction: 5-Amino-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde.
Oxidation: 5-Carboxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to its binding affinity to certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-[2-(morpholin-4-yl)ethoxy]aniline: Similar structure but with an amino group instead of a nitro group.
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde: Similar structure but with different substitution patterns on the benzaldehyde ring.
Uniqueness
5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde is unique due to the presence of both a nitro group and a morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
334025-85-3 |
|---|---|
Formule moléculaire |
C14H18N2O6 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
5-methoxy-4-(2-morpholin-4-ylethoxy)-2-nitrobenzaldehyde |
InChI |
InChI=1S/C14H18N2O6/c1-20-13-8-11(10-17)12(16(18)19)9-14(13)22-7-4-15-2-5-21-6-3-15/h8-10H,2-7H2,1H3 |
Clé InChI |
QBAJEMCERAVXLB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


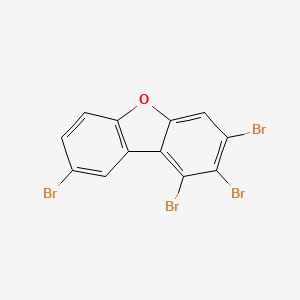
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)

![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
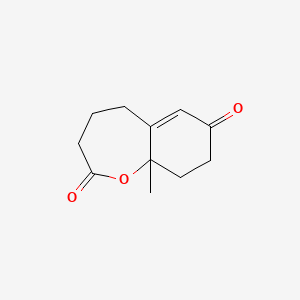
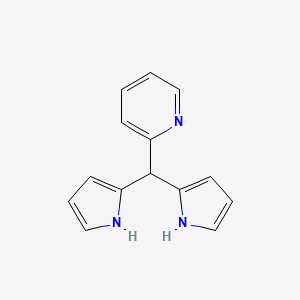
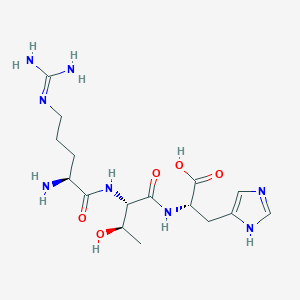
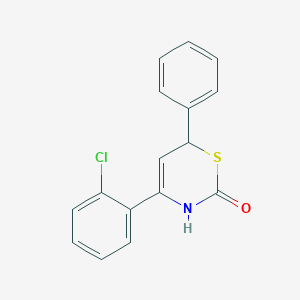
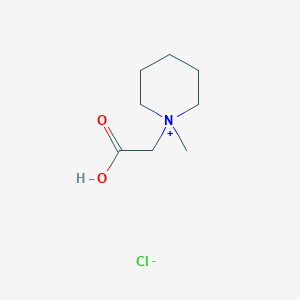
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
